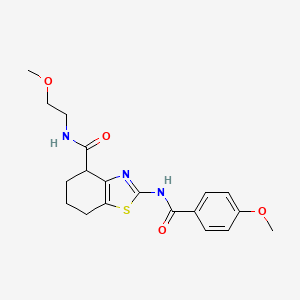

2-(4-methoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide

Description

2-(4-Methoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide is a benzothiazole derivative characterized by a tetrahydrobenzothiazole core substituted with a 4-methoxybenzamido group at position 2 and a 2-methoxyethyl carboxamide at position 2. The compound’s structure integrates a bicyclic thiazole system, which is often associated with bioactivity in medicinal chemistry, including anti-inflammatory, antimicrobial, and kinase-inhibitory properties .

The synthesis of such compounds typically involves sequential coupling reactions. For example, benzothiazole cores are functionalized via nucleophilic substitution or amide-bond formation, as seen in structurally related compounds (e.g., CAS 955753-21-6) . Spectral confirmation (IR, NMR, MS) is critical for verifying tautomeric forms and substituent positions, as demonstrated in analogous triazole-thione derivatives .

Properties

IUPAC Name |

2-[(4-methoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S/c1-25-11-10-20-18(24)14-4-3-5-15-16(14)21-19(27-15)22-17(23)12-6-8-13(26-2)9-7-12/h6-9,14H,3-5,10-11H2,1-2H3,(H,20,24)(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYVZORBWDXHLKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1CCCC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of the benzothiazole core, followed by the introduction of the methoxybenzamido and methoxyethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of reagents and solvents is also crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-(4-methoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It may serve as a probe or inhibitor in biochemical assays.

Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to specific biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Table 1: Substituent Impact on Properties

Pharmacological Potential

- CAS 955753-21-6 : Exhibits kinase inhibitory activity in preclinical studies, attributed to the chloroaromatic moiety’s interaction with hydrophobic enzyme pockets .

- Triazole-thione analogs (e.g., compounds [7–9] in ): Demonstrate antimicrobial activity against Gram-positive bacteria, with IC₅₀ values <10 μM . The target compound’s methoxy groups may reduce toxicity and improve selectivity compared to halogenated analogs.

Table 2: Hypothetical Bioactivity Comparison

Spectroscopic Confirmation

Biological Activity

The compound 2-(4-methoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide (referred to as Compound A ) is a member of the benzothiazole family known for its diverse biological activities. This article explores the biological activity of Compound A, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

Compound A has a complex structure characterized by a benzothiazole core substituted with methoxy and amido groups. The molecular formula is CHNOS, indicating the presence of nitrogen, oxygen, and sulfur atoms which contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds within the benzothiazole class exhibit significant anticancer properties. For instance, related compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .

- Case Study : In vitro studies demonstrated that Compound A could inhibit the growth of various cancer cell lines. The mechanism involves binding to the colchicine site on tubulin, which disrupts microtubule dynamics essential for mitosis.

Antimicrobial Properties

Benzothiazoles are recognized for their antimicrobial effects. Compound A's structural features suggest potential activity against bacterial and fungal pathogens.

- Research Findings : In vitro assays revealed that derivatives of benzothiazoles exhibited minimum inhibitory concentrations (MICs) as low as 50 μg/mL against several microbial strains . This suggests that Compound A could be developed further as an antimicrobial agent.

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds similar to Compound A have shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Mechanism : The anti-inflammatory activity is often attributed to the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which are crucial for the expression of inflammatory mediators.

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is significantly influenced by their substituents. The methoxy groups at the para position enhance solubility and bioavailability, while amido substitutions improve binding affinity to biological targets.

| Substituent Position | Effect on Activity |

|---|---|

| Para Methoxy | Increases solubility |

| Amido Group | Enhances binding affinity |

| Ethyl Group | Improves pharmacokinetic profile |

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile of Compound A is essential for its therapeutic application. Preliminary studies suggest favorable absorption and distribution characteristics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.